molecular formula C12H6Br2S B047624 2,8-Dibromodibenzothiophene CAS No. 31574-87-5

2,8-Dibromodibenzothiophene

Cat. No.: B047624
CAS No.: 31574-87-5
M. Wt: 342.05 g/mol
InChI Key: WNEXSUAHKVAPFK-UHFFFAOYSA-N
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Description

2,8-Dibromodibenzothiophene is an organic compound with the molecular formula C12H6Br2S It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 8 positions of the dibenzothiophene ring

Future Directions

2,8-Dibromodibenzothiophene has been used in the synthesis of conjugated small organic molecules . It has also been used in additive engineering with 2,8-dibromo-dibenzothiophene-S, S-dioxide enabled tin-based perovskite solar cells with 14.98% power conversion efficiency . This work represents a noteworthy step towards manufacturing efficient and stable tin-based PSCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dibromodibenzothiophene can be synthesized through the bromination of dibenzothiophene. The reaction typically involves the use of bromine in a solvent such as chloroform. The dibenzothiophene is dissolved in chloroform, and bromine is added dropwise to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed C-N or C-C bond formation reactions to produce 2,8-disubstituted dibenzothiophenes .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromodibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromine in chloroform: for bromination.

    Pyrazole under Ullmann-type amination conditions: for substitution reactions.

    Dihydrogen peroxide in acetic acid: for oxidation reactions.

Major Products:

    2,8-Dipyrazolyldibenzothiophene: from substitution reactions.

    This compound-5,5-dioxide: from oxidation reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromine substitutions, which confer distinct reactivity and properties compared to its analogs. Its ability to enhance the performance of perovskite solar cells and its role in the synthesis of advanced organic materials highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

2,8-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXSUAHKVAPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348155
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31574-87-5
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dibromodibenzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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